molecular formula C12H15N3 B3072890 2-cyclopentyl-1H-benzo[d]imidazol-5-amine CAS No. 1017055-72-9

2-cyclopentyl-1H-benzo[d]imidazol-5-amine

Cat. No. B3072890
CAS RN: 1017055-72-9
M. Wt: 201.27 g/mol
InChI Key: JEHWBUFEYZJLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-cyclopentyl-1H-benzo[d]imidazol-5-amine” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring that has two non-adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been widely studied. For instance, a therapeutic active Pd (ii) complex with the new (2- ((1H-benzo imidazol-2-yl)methylthio)-1H-benzo imidazol-5-yl) (phenyl)methanone ligand was designed and synthesized in good yield . Another study reported the synthesis of 1,4-diaryl-1H-imidazoles via a NHC-copper-catalyzed isocyanide insertion into alcohol .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy . For instance, a related compound, 5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide, has a molecular weight of 316.63 .


Chemical Reactions Analysis

Benzimidazole and its derivatives show a broad range of chemical reactions. For example, imidazole is an amphoteric compound, meaning it can react both as an acid and a base . It is also known to undergo various reactions such as oxidation, condensation, and cycloaddition .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Agrochemicals

Imidazole derivatives are also used in agrochemicals . They can be used as pesticides, fungicides, and herbicides.

Dyes for Solar Cells and Other Optical Applications

Imidazoles are being researched for use in dyes for solar cells and other optical applications . They can be used to create functional materials with unique optical properties.

Functional Materials

Imidazoles can be used to create functional materials . These materials can have a wide range of applications, from electronics to textiles.

Catalysis

Imidazoles can be used in catalysis . They can act as catalysts in a variety of chemical reactions, speeding up the reaction process and making it more efficient.

Synthesis of Other Compounds

Imidazoles can be used in the synthesis of other compounds . They can act as building blocks in the creation of a wide range of other chemical compounds.

Mechanism of Action

While the specific mechanism of action for “2-cyclopentyl-1H-benzo[d]imidazol-5-amine” is not mentioned in the retrieved papers, benzimidazole derivatives are known to exhibit a wide range of biological activities. They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Benzimidazole and its derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the future research directions could involve exploring more biological activities of “2-cyclopentyl-1H-benzo[d]imidazol-5-amine” and its derivatives, and developing them into potential drugs.

properties

IUPAC Name

2-cyclopentyl-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-9-5-6-10-11(7-9)15-12(14-10)8-3-1-2-4-8/h5-8H,1-4,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHWBUFEYZJLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-1H-benzo[d]imidazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopentyl-1H-benzo[d]imidazol-5-amine
Reactant of Route 2
Reactant of Route 2
2-cyclopentyl-1H-benzo[d]imidazol-5-amine
Reactant of Route 3
Reactant of Route 3
2-cyclopentyl-1H-benzo[d]imidazol-5-amine
Reactant of Route 4
Reactant of Route 4
2-cyclopentyl-1H-benzo[d]imidazol-5-amine
Reactant of Route 5
Reactant of Route 5
2-cyclopentyl-1H-benzo[d]imidazol-5-amine
Reactant of Route 6
Reactant of Route 6
2-cyclopentyl-1H-benzo[d]imidazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.